

Atazanavir-d9: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Atazanavir-d9				
Cat. No.:	B032600	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for researchers and scientists engaged in studies involving **Atazanavir-d9**. The document provides critical information on sourcing the compound, its fundamental mechanism of action, and detailed experimental protocols for its in vitro evaluation.

Sourcing and Procurement of Atazanavir-d9

Atazanavir-d9, a deuterated analog of the HIV-1 protease inhibitor Atazanavir, is utilized as an internal standard in pharmacokinetic and other quantitative analyses. Several specialized chemical suppliers offer this compound for research purposes. While pricing and real-time availability necessitate direct inquiry, the following table summarizes key identifying information for procuring **Atazanavir-d9**.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Notes
Pharmaffiliates	1092540-51-6	C38H43D9N6O7	713.91	Offers as a stable isotope standard.[1][2]
Alfa Chemistry	1092540-51-6	Not Specified	Not Specified	States products are for research use only.[3]

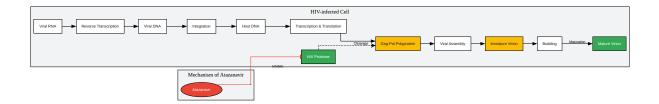


Mechanism of Action: Inhibition of HIV-1 Protease

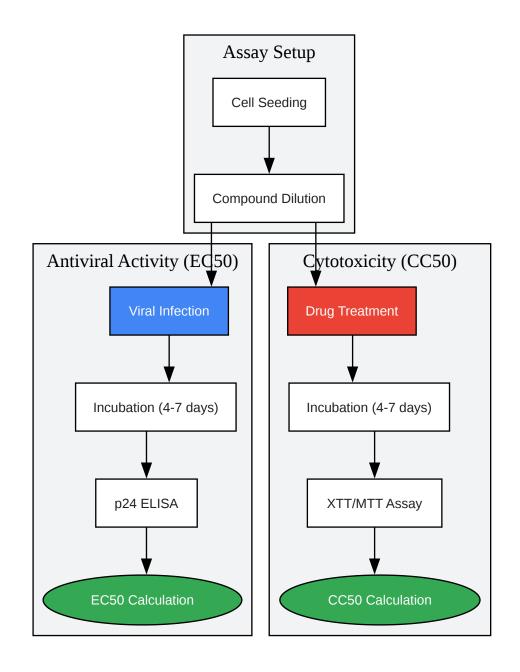
Atazanavir is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme essential for the viral life cycle.[4][5] HIV-1 protease is responsible for the proteolytic cleavage of the viral Gag and Gag-Pol polyprotein precursors into mature, functional proteins.[2][6] This cleavage is a critical step in the formation of mature, infectious virions.

Atazanavir, an azapeptide, is designed as a structural analog of the transition state of the peptide bond cleavage site, specifically the phenylalanine-proline bond, targeted by the protease.[1] By binding to the active site of the HIV-1 protease, Atazanavir competitively inhibits the enzyme's activity.[2][7] This inhibition prevents the processing of the polyproteins, leading to the assembly of immature, non-infectious viral particles and thereby suppressing viral replication.[2][7]









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